molecular formula C21H23N3O2 B4796763 [4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

Cat. No.: B4796763
M. Wt: 349.4 g/mol
InChI Key: JPKWCACTZSGZDB-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with 1-methyl-1H-indole-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of different biological systems.

Medicine

In medicine, 4-(2-methoxyphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-methoxyphenyl)piperazin-1-ylmethanone apart from similar compounds is its unique combination of a piperazine ring, methoxyphenyl group, and indole moiety

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-17-8-4-3-7-16(17)15-19(22)21(25)24-13-11-23(12-14-24)18-9-5-6-10-20(18)26-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWCACTZSGZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone
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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone
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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone
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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone
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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

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